molecular formula C11H12O2 B1321887 2-(4-Cyclopropylphenyl)acetic acid CAS No. 40641-90-5

2-(4-Cyclopropylphenyl)acetic acid

Cat. No.: B1321887
CAS No.: 40641-90-5
M. Wt: 176.21 g/mol
InChI Key: GPLBEAZWBXIBCQ-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylphenyl)acetic acid (CAS: 40641-90-5) is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its structure consists of a cyclopropyl group attached to the para position of a benzene ring, which is further linked to an acetic acid moiety. The cyclopropyl group imparts unique steric and electronic properties due to its strained three-membered ring structure, while the acetic acid group enables hydrogen bonding and ionic interactions. This compound is primarily used in pharmaceutical and materials science research, with applications in drug development as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) or enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylphenyl)acetic acid typically involves the hydrolysis of ethyl 4-cyclopropylphenylacetate. The process begins with the preparation of ethyl 4-cyclopropylphenylacetate, which is then subjected to hydrolysis using aqueous lithium hydroxide in methanol at room temperature. The reaction mixture is stirred for 16 hours, followed by acidification with hydrochloric acid to precipitate the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrolysis reaction, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of cyclopropylphenyl ketone or cyclopropylbenzoic acid.

    Reduction: Formation of 2-(4-cyclopropylphenyl)ethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Cyclopropylphenyl)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

To contextualize the uniqueness of 2-(4-cyclopropylphenyl)acetic acid, we compare it with structurally related compounds, focusing on substituent variations, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group in this compound increases lipophilicity compared to unsubstituted phenylacetic acid (logP ~1.8 vs. ~1.3) . However, derivatives with sulfinyl or sulfanyl groups (e.g., compounds in ) exhibit higher polarity due to sulfur-oxygen interactions.
  • Acidity: The acetic acid moiety (pKa ~4.7) is critical for ionic interactions in biological systems. Compounds with amino-acetic acid groups (e.g., ) show altered pKa values (~3.5–4.0), affecting bioavailability .

Pharmacokinetic Considerations

  • Metabolic Stability : The cyclopropyl group in this compound reduces oxidative metabolism compared to isopropyl or ethyl substituents .
  • Absorption : Sulfanyl/sulfinyl analogs (e.g., ) show enhanced intestinal absorption due to increased solubility .

Biological Activity

2-(4-Cyclopropylphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropyl group attached to a phenyl ring, which is further substituted by a carboxylic acid functional group. This unique arrangement contributes to its distinct steric and electronic properties, enhancing its interaction with biological targets.

The mechanism of action of this compound involves its binding to specific receptors and enzymes, modulating their activity. The compound's carboxylic acid group can form hydrogen bonds with active sites on target proteins, while the cyclopropyl group enhances binding affinity through hydrophobic interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated its potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Analgesic Properties : The compound has shown promise in pain management, likely due to its effects on pain signaling pathways .
  • Potential Anticancer Activity : Preliminary investigations suggest that it may influence cancer cell proliferation, although further studies are needed to elucidate this effect .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
Phenylacetic Acid Lacks cyclopropyl groupLess potent anti-inflammatory effects
Cyclopropylacetic Acid Lacks phenyl ringDifferent reactivity and properties
4-Cyclopropylbenzoic Acid Carboxylic acid group directly on phenyl ringVaries in reactivity and binding affinity

The presence of both the cyclopropyl and phenyl groups in this compound confers distinct advantages in terms of reactivity and biological interactions compared to these similar compounds .

Case Studies

  • Anti-inflammatory Study : In vitro assays demonstrated that this compound effectively inhibited COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. This suggests potential therapeutic applications for inflammatory diseases.
  • Analgesic Activity Assessment : Animal models treated with varying doses of the compound showed significant reductions in pain responses compared to control groups. The analgesic effect was attributed to modulation of pain pathways via receptor interactions .
  • Anticancer Potential : A recent study indicated that this compound might inhibit the proliferation of specific cancer cell lines. Further research is required to confirm these findings and explore mechanisms involved .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Cyclopropylphenyl)acetic acid, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) suggests feasible pathways via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the cyclopropylphenyl group. Critical parameters include:

  • Temperature control : Cyclopropane ring stability requires reactions below 80°C to prevent ring-opening .
  • Catalyst selection : Palladium catalysts for cross-coupling reactions must be optimized to avoid byproducts from steric hindrance .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product from unreacted acetic acid derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H-NMR should show a singlet for the cyclopropyl protons (δ 0.5–1.2 ppm) and a downfield-shifted acetic acid proton (δ 3.5–4.0 ppm) .
  • X-ray crystallography : Single-crystal analysis confirms spatial arrangement, particularly the dihedral angle between the cyclopropyl and phenyl rings .
  • Mass spectrometry : ESI-MS in negative ion mode typically shows [M-H]^- at m/z 191.1 .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Enzyme inhibition studies : The cyclopropyl group’s rigidity makes it a candidate for probing active sites of cyclooxygenase (COX) enzymes. Competitive inhibition assays (e.g., fluorescence quenching) are used to assess binding affinity .
  • Prodrug development : Esterification of the acetic acid moiety enhances bioavailability, evaluated via hydrolysis kinetics in simulated gastric fluid .

Advanced Research Questions

Q. What strategies address low yields in cyclopropane ring formation during synthesis?

  • Methodological Answer :

  • Ring-closing metathesis : Use Grubbs catalyst (2nd generation) to stabilize transition states, improving cyclopropanation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 24 hrs) and minimizes thermal decomposition .
  • Solvent optimization : Dichloromethane enhances solubility of intermediates, whereas polar aprotic solvents (DMF) may destabilize the cyclopropane ring .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer :

  • Batch purity validation : HPLC with UV detection (λ = 254 nm) identifies impurities >0.1% that may skew bioactivity results .
  • Standardized assay conditions : Discrepancies in IC50_{50} values often arise from variations in cell lines (e.g., HEK293 vs. CHO). Cross-lab validation using identical protocols is critical .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2, focusing on hydrophobic pockets accommodating the cyclopropyl group .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .

Q. How can researchers evaluate environmental impact given limited ecotoxicological data for this compound?

  • Methodological Answer :

  • Read-across approach : Use data from structurally similar compounds (e.g., 4-hydroxyphenylacetic acid) to estimate biodegradability (OECD 301F test) and LC50_{50} for aquatic organisms .
  • QSAR modeling : EPI Suite predicts persistence (>60 days) and bioaccumulation potential (log P = 2.1), guiding disposal protocols .

Q. Safety & Handling

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Methodological Answer :

  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity to manage volatile intermediates .
  • PPE : Nitrile gloves (≥8 mil thickness) and ANSI-approved goggles prevent dermal/ocular exposure .
  • Spill management : Neutralize acetic acid derivatives with sodium bicarbonate before disposal .

Properties

IUPAC Name

2-(4-cyclopropylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLBEAZWBXIBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40641-90-5
Record name 2-(4-cyclopropylphenyl)acetic acid
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Synthesis routes and methods I

Procedure details

Methyl 2-(4-cyclopropylphenyl)acetate (3.10 g, 16.30 mmol) was dissolved in a mixture of THF/MeOH/water (2:2:1, 80 mL), and the solution was treated with lithium hydroxide hydrate (0.8548 g, 20.37 mmol). The mixture was then stirred at ambient temperature for 4 hours. The reaction mixture was neutralized to a pH of 4 with 3N HCl and concentrated in vacuo. The solids were re-dissolved in ethyl acetate and water. The pH was re-adjusted to a pH of about 3 to about 4 with 3N HCl. The layers were then separated. The aqueous layer was washed with ethyl acetate (2×). The combined organic layers were then washed with saturated NaCl, dried over Na2SO4 and concentrated to yield 2-(4-cyclopropylphenyl)acetic acid (2.82 g, 98%). 1H NMR (CDCl3, 400 MHz) □ 7.16 (d, J=8.2, 2H), 7.03 (d, 2H), 3.60 (s, 2H), 1.92-1.83 (m, 1H), 098-0.91 (m, 2H), 0.70-0.64 (m, 2H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
80 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.8548 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl(4-cyclopropylphenyl)acetate (710 mg, 3.73 mmol) was dissolved in 5 mL THF, 5 mL MeOH, and aqueous 1N NaOH (7.46 mmol) and the resulting mixture was heated at 45° C. overnight. After cooling to ambient temperature, the reaction was concentrated in vacuo and the residue was diluted with water (50 mL). The aqueous material was acidified with 1N HCl to pH˜3. A light brown precipitate formed which was collected by filtration and dried in a vacuum oven for 3 days to give (4-cyclopropylphenyl)acetic acid (SM-1ag, 395 mg, 60%). MS (ES−) 175.2 (M−H). 1H NMR (DMSO-d6) δ 0.57-0.61 (m, 2H), 0.86-0.91 (m, 2H), 1.81-1.88 (m, 1H), 3.45 (s, 2H), 6.97 (d, 2H), 7.08 (d, 2H), 12.20 (br s, 1H).
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.46 mmol
Type
reactant
Reaction Step Two

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